2-Benzyl-3-hydroxypropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

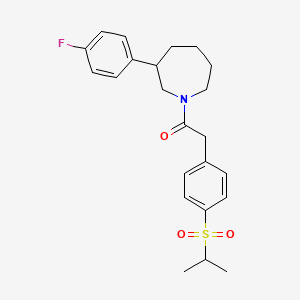

2-Benzyl-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 2601-10-7 and a molecular weight of 161.2 . The compound is in liquid form .

Synthesis Analysis

The synthesis of this compound can be achieved through the hydrolysis of nitriles . The nitrile is heated under reflux with a dilute acid such as dilute hydrochloric acid . A carboxylic acid is formed .Molecular Structure Analysis

The molecular formula of this compound is C10H11NO . The InChI code is 1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 .Chemical Reactions Analysis

The reaction of this compound involves the addition of hydrogen cyanide to aldehydes and ketones . The carbon-oxygen double bond is highly polar, and the slightly positive carbon atom is attacked by the cyanide ion acting as a nucleophile .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 161.2 and a molecular formula of C10H11NO .Wissenschaftliche Forschungsanwendungen

Green Methods in Organic Synthesis

A study by Cannatelli and Ragauskas (2015) explored an environmentally benign method for α-arylation of primary nitriles using laccases as catalysts. This method, applied to compounds like benzoylacetonitrile, results in the synthesis of benzylic nitrile compounds, which exhibit biological activity. The process uses oxygen as the only co-substrate and water as the sole by-product, highlighting its green chemistry attributes (Cannatelli & Ragauskas, 2015).

Photopolymerization in Liquid Crystals

Kishikawa, Hirai, and Kohmoto (2008) conducted research on the polymerization of benzoic acid derivatives complexed with dipyridyl compounds. This study included the photopolymerization of these complexes in liquid crystal phases, demonstrating potential applications in advanced material sciences (Kishikawa, Hirai, & Kohmoto, 2008).

Catalysis and Organic Synthesis

In 2014, Jian'an Jiang and colleagues developed a method for benzylic C(sp3)–H oxyfunctionalization. This research is significant for the synthesis of various aromatic carbonyl compounds, highlighting the pharmaceutical relevance of such methodologies (Jiang et al., 2014).

Fluorescent Dyes and Molecular Sensing

A study by Klymchenko et al. (2003) on 3-Hydroxychromones, which are related to benzyl compounds, revealed their potential as fluorescent dyes for molecular sensors. These dyes respond to solvent changes, indicating applications in sensing technologies (Klymchenko et al., 2003).

Thermochemical Studies

Roux and colleagues (2007) reported on the thermochemical properties of 3-hydroxypropanenitrile, which is structurally similar to 2-Benzyl-3-hydroxypropanenitrile. This study provides insight into its molecular and electronic structure, essential for understanding its reactivity and stability (Roux et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 2-Benzyl-3-hydroxypropanenitrile is the carbon-oxygen double bond in aldehydes and ketones . This bond is highly polar, making the carbon atom slightly positive and an attractive site for nucleophilic attack .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . The cyanide ion, acting as a nucleophile, attacks the slightly positive carbon atom . This results in the formation of a negatively charged intermediate .

Biochemical Pathways

The interaction of this compound with its target affects the biochemical pathway involving the conversion of nitriles into carboxylic acids . This process, known as hydrolysis, involves reacting the carbon-nitrogen triple bond with water . The hydrolysis of nitriles can occur through two methods: acid hydrolysis and alkaline hydrolysis . Both methods result in the formation of a carboxylic acid .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of hydroxynitriles . For example, the reaction of this compound with ethanal (an aldehyde) results in the formation of 2-hydroxypropanenitrile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of the reaction falls if the pH is higher than around 5 . Additionally, the compound should be stored in a dry environment at room temperature to maintain its stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-benzyl-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVNTUSGZCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2726393.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)

![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2726404.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2726405.png)

![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)

![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)